Lsd1-IN-19 is classified as a small molecule inhibitor specifically targeting LSD1. The compound is derived from a series of synthetic modifications aimed at enhancing the selectivity and potency against LSD1 compared to other amine oxidases, such as monoamine oxidases A and B. Its design is based on structural analogs that have shown promising results in preclinical studies for inhibiting LSD1 activity effectively .
The synthesis of Lsd1-IN-19 involves a multi-step process that typically includes:
Lsd1-IN-19 features a complex molecular structure that includes functional groups designed to enhance its binding affinity for LSD1. The specific structural details, including the arrangement of atoms and functional groups, contribute to its inhibitory action. While the exact molecular formula may vary based on synthetic modifications, it generally contains aromatic rings and amine functionalities characteristic of LSD1 inhibitors.
The compound's three-dimensional conformation allows it to fit into the active site of LSD1, blocking substrate access and thereby inhibiting enzymatic activity .
Lsd1-IN-19 undergoes several key reactions during its interaction with LSD1:
The mechanism by which Lsd1-IN-19 inhibits LSD1 involves:
Studies have demonstrated that Lsd1-IN-19 can significantly reduce LSD1 activity, leading to altered gene expression profiles associated with cancer progression .
Lsd1-IN-19 exhibits several notable physical and chemical properties:
Specific data regarding melting point, boiling point, or spectral properties would require empirical measurements during characterization processes .
Lsd1-IN-19 has several significant applications in scientific research:
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.: 90953-74-5
CAS No.: